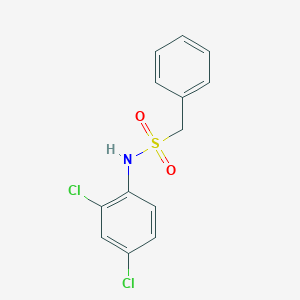
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide, also known as DCMPS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes that promote inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to possess anticancer properties, which can help inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide. One area of research is the development of new drugs based on the structure of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide that possess improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the mechanism of action of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is needed to fully understand its potential therapeutic applications.
Synthesemethoden
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzaldehyde with aniline to form N-(2,4-dichlorophenyl)aniline. This compound is then reacted with methanesulfonyl chloride to produce N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide. The synthesis of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is a well-established process that has been optimized over the years to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
Produktname |
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide |
|---|---|
Molekularformel |
C13H11Cl2NO2S |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI-Schlüssel |
IVMBRHMJDROQBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258332.png)
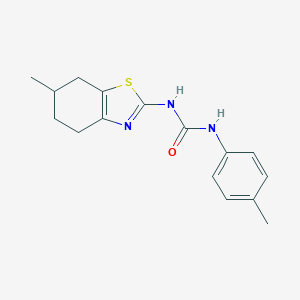
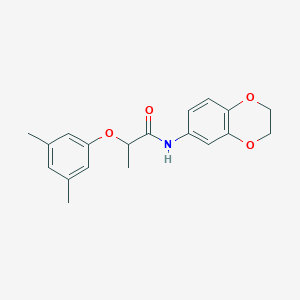
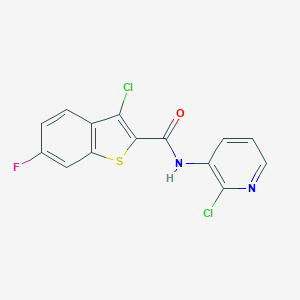
![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)
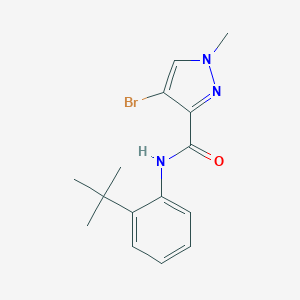
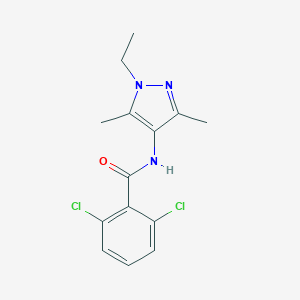
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
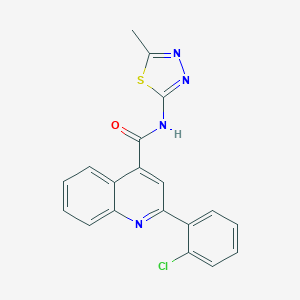
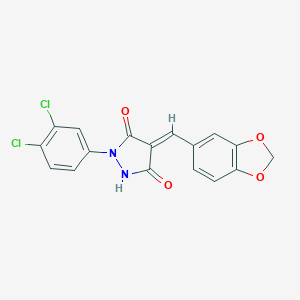
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
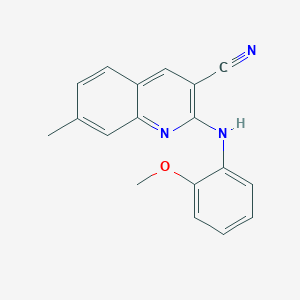
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)
![N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B258359.png)